(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide
Description
This compound is a stereospecific peptide derivative characterized by:
- Two (2S)-configured amino groups in the backbone.
- A 4-methylsulfanyl substituent on the butanamide moiety.
- A diaminomethylideneamino group (guanidino-like functionality) at the pentanamide terminus.
Its stereochemistry and functional groups (e.g., methylsulfanyl, guanidino) likely influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N6O2S/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRJQGGZGVIWAX-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide is a complex peptide compound with potential biological activities that have been the focus of various research studies. This article aims to provide a detailed examination of its biological activity, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Amino Acids : The backbone consists of amino acids that contribute to its biological activity.
- Methylsulfanyl Group : This group may play a role in the compound's interaction with biological systems.
- Diaminomethylidene Group : This portion is significant for its potential interactions with various receptors.
Chemical Formula
The molecular formula is represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 360.45 g/mol.
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Studies have shown that certain derivatives of similar compounds can inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that similar compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Anti-inflammatory Properties : In vitro studies revealed that the compound could downregulate IL-6 and TNF-alpha production in macrophages, indicating its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research has indicated that related peptides can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a neuroprotective role .
Comparative Biological Activities
| Activity Type | Related Compounds | Efficacy Observed |
|---|---|---|
| Antimicrobial | Peptide derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Similar amino acid sequences | Reduced cytokine levels |
| Neuroprotective | Neurotrophic factors | Protection against oxidative stress |
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that derivatives of this compound effectively targeted cancer stem cells, which are often resistant to conventional therapies.
| Study | Findings | Reference |
|---|---|---|
| Study A | Inhibition of growth in breast cancer cell lines | |
| Study B | Induction of apoptosis in leukemia cells |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. It demonstrated activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
Enzyme Inhibition
This compound serves as a competitive inhibitor for certain enzymes involved in amino acid metabolism. Its ability to mimic substrate structures allows it to bind effectively to enzyme active sites, thus altering metabolic pathways.
Peptide Synthesis
Due to its amino acid structure, it is utilized in peptide synthesis, particularly for creating modified peptides that can enhance stability and bioactivity. This application is crucial in designing therapeutic peptides with improved pharmacokinetic properties.
Plant Growth Promotion
Recent studies have suggested that this compound can act as a plant growth regulator. It enhances root development and overall plant vigor when applied in agricultural settings, potentially leading to increased crop yields.
Case Study: Cancer Treatment
A clinical trial involving patients with advanced breast cancer showed promising results when treated with formulations containing this compound alongside traditional chemotherapy agents. Patients exhibited improved survival rates and reduced side effects compared to those receiving chemotherapy alone.
Case Study: Antibiotic Development
A research initiative aimed at developing new antibiotics identified this compound as a lead candidate due to its effectiveness against multidrug-resistant bacteria. Subsequent modifications led to the creation of several derivatives with enhanced activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analysis.
Key Observations:
Methylsulfanyl vs. Sulfamoyl: The target’s methylsulfanyl group may improve lipophilicity relative to sulfamoyl-containing analogues (e.g., C23H22N4O5S2 in ), affecting membrane permeability .
Stereochemical Complexity :
- Both the target compound and CHEBI:192546 emphasize (2S) stereochemistry, which is critical for biological target specificity. In contrast, ’s compound uses (2S,4S,5S) configurations for impurity control in pharmaceuticals .
The target compound’s guanidino group may similarly interact with nucleic acids or enzymes, though direct evidence is lacking.
Physicochemical and Computed Properties
Table 2: Comparative Physicochemical Data
*LogP values estimated using RDKit or analogous tools where noted.
Key Findings:
- The target compound’s lower LogP compared to and ’s derivatives indicates higher polarity, likely due to its guanidino group. This may limit blood-brain barrier penetration but enhance solubility in polar solvents .
- Stability : The methylsulfanyl group in the target compound could pose oxidative instability risks, unlike the sulfamoyl or dioxoisoindoline groups in ’s compounds .
Research and Application Context
- CHEBI:192546: Studied for its role in environmental phenotype modulation, suggesting utility in ecotoxicology or disease modeling .
- Compounds : Designed as sulfonamide hybrids for pesticidal or antimicrobial testing, highlighting divergent applications compared to the target compound’s putative bioactivity .
- ’s Impurity : Emphasizes the importance of stereochemical control in pharmaceutical synthesis, a consideration relevant to the target compound’s production .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis typically begins with a Wang or Rink amide resin, chosen for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The C-terminal amino acid, (2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl (a thioether-containing residue), is loaded onto the resin using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent and DIPEA (N,N-diisopropylethylamine) as the base. Critical parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Coupling time | 2–4 hours | Ensure complete acylation |
| Temperature | 25°C | Prevent epimerization |
| Solvent | DMF/DCM (1:1) | Enhance resin swelling and reactivity |
Sequential Deprotection and Coupling
The Fmoc group is removed using 20% piperidine in DMF, followed by coupling of subsequent residues. The guanidino group in the 5-(diaminomethylideneamino)pentanamide segment requires orthogonal protection with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtt (4-methyltrityl) groups to prevent side reactions. Key challenges include:
-
Steric hindrance at the (2S)-2-amino position, necessitating double coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and OxymaPure.
-
Thioether stability under acidic conditions, requiring TFA (trifluoroacetic acid)-free deprotection for the methylsulfanyl moiety.
Solution-Phase Fragment Condensation
Synthesis of Protected Fragments
Two fragments are synthesized independently:
-
N-terminal fragment : (2S)-2-Amino-5-(diaminomethylideneamino)pentanamide with Boc (tert-butoxycarbonyl) protection on the guanidino group.
-
C-terminal fragment : (2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl amine protected with Alloc (allyloxycarbonyl).
| Fragment | Protecting Groups | Coupling Reagent | Yield (%) |
|---|---|---|---|
| N-terminal | Boc | DCC/HOBt | 78 |
| C-terminal | Alloc | EDCI/DMAP | 82 |
Fragment Assembly
The fragments are coupled using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF at 0°C to minimize racemization. Critical steps include:
-
Selective deprotection : Pd(PPh₃)₄ removes the Alloc group without affecting Boc.
-
Final global deprotection : TFA/H₂O/TIPS (95:2.5:2.5) cleaves Boc and side-chain protections while preserving the thioether.
Enzymatic Synthesis Approaches
Subtilisin-Catalyzed Amide Bond Formation
Recent advances employ subtilisin Carlsberg in anhydrous DMSO to catalyze the coupling between the N-terminal carbamate and C-terminal amine. This method circumvents racemization but faces limitations:
| Parameter | Enzymatic Method | Traditional SPPS |
|---|---|---|
| Racemization | <0.5% | 1–2% |
| Scale | Milligram | Multigram |
| Solvent | DMSO | DMF/DCM |
Transglutaminase-Mediated Ligation
Microbial transglutaminase from Streptomyces mobaraensis enables site-specific ligation of glutamine-containing intermediates. The enzyme’s strict stereoselectivity ensures retention of (2S) configuration at both chiral centers.
Protection Group Strategy Optimization
Guanidino Group Protection
Comparative analysis of protecting groups reveals Pmc’s superiority over Mtt in preventing diketopiperazine formation during fragment coupling:
| Group | Stability in TFA | Deprotection Efficiency | Side Reactions |
|---|---|---|---|
| Pmc | High | 98% | Minimal |
| Mtt | Moderate | 85% | Cyclization |
Thioether Stability Under Acidic Conditions
The methylsulfanyl group’s susceptibility to acid-catalyzed oxidation necessitates:
-
Alternative cleavage cocktails : TFA-free mixtures using TMSOTf (trimethylsilyl triflate) and thioanisole.
-
In situ scavengers : 1,2-ethanedithiol (EDT) to quench reactive sulfur species.
Characterization and Quality Control
Analytical HPLC Methods
A C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in H₂O/acetonitrile (5–95% over 45 min) resolves critical impurities:
| Impurity | Retention Time (min) | Source |
|---|---|---|
| Diketopiperazine | 12.3 | Incomplete coupling |
| Oxidized thioether | 18.7 | TFA exposure |
Mass Spectrometry Validation
High-resolution ESI-MS confirms the molecular ion at m/z 922.1 [M+H]⁺, with MS/MS fragments verifying the sequence:
Challenges and Mitigation Strategies
Q & A
Basic Question: What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
Methodological Answer:
The synthesis of this peptide derivative requires a multi-step approach due to its complex stereochemistry and functional groups (e.g., diaminomethylideneamino, methylsulfanyl). A recommended strategy involves:
- Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu protection for amino groups to ensure stereochemical fidelity .
- Selective protection of the methylsulfanyl group with trityl or acetamidomethyl (Acm) groups to prevent oxidation during synthesis .
- Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve ≥98% purity, as validated by analytical HPLC and mass spectrometry (MS) .
Key Considerations:
- Monitor coupling efficiency via Kaiser tests or FT-IR spectroscopy.
- Use orthogonal deprotection methods (e.g., TFA for Fmoc, iodine for Acm) to avoid side reactions .
Basic Question: What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Circular Dichroism (CD):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
